1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine
CAS No.:
Cat. No.: VC13728557
Molecular Formula: C14H17BrF3NO
Molecular Weight: 352.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BrF3NO |
|---|---|
| Molecular Weight | 352.19 g/mol |
| IUPAC Name | 1-[3-(4-bromo-2-fluorophenoxy)propyl]-4,4-difluoropiperidine |
| Standard InChI | InChI=1S/C14H17BrF3NO/c15-11-2-3-13(12(16)10-11)20-9-1-6-19-7-4-14(17,18)5-8-19/h2-3,10H,1,4-9H2 |
| Standard InChI Key | VEUFAEJQALKZGJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(F)F)CCCOC2=C(C=C(C=C2)Br)F |
| Canonical SMILES | C1CN(CCC1(F)F)CCCOC2=C(C=C(C=C2)Br)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Breakdown
The systematic name 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine delineates its composition:
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Piperidine backbone: A six-membered saturated ring with one nitrogen atom.
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4,4-Difluoro substitution: Two fluorine atoms at the 4th carbon of the piperidine ring.
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3-(4-Bromo-2-fluorophenoxy)propyl chain: A three-carbon alkyl chain linking the piperidine nitrogen to a para-bromo and ortho-fluoro-substituted phenoxy group.
The molecular formula is C₁₄H₁₆BrF₃NO, with a molecular weight of 350.19 g/mol (calculated from atomic masses). This aligns with related difluoropiperidine derivatives, such as 4-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine (MW: 277.11 g/mol) .
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with fluorines at C4 occupying equatorial positions to minimize steric strain. The propyl linker’s flexibility allows the phenoxy group to rotate freely, influencing intermolecular interactions .
Synthesis and Manufacturing
Optimization Challenges
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Steric hindrance: Bulky substituents on the piperidine may reduce coupling efficiency.
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Purification: Column chromatography or recrystallization is required to isolate the product .
Physicochemical Properties
Thermodynamic and Solubility Data
Spectroscopic Characteristics
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¹H NMR: Signals at δ 1.6–2.1 ppm (piperidine CH₂), δ 3.4–3.8 ppm (N-CH₂), δ 6.7–7.2 ppm (aromatic protons) .
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¹⁹F NMR: Two distinct signals for piperidine CF₂ (−110 to −115 ppm) and aromatic F (−120 to −125 ppm) .
Applications and Research Findings
Pharmaceutical Intermediates
The compound’s halogen-rich structure makes it a candidate for:
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Kinase inhibitors: Fluorine enhances binding to ATP pockets .
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Anticancer agents: Bromine facilitates cross-coupling in Suzuki reactions for biaryl drug candidates .
Material Science
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